molecular formula C8H15NO B12469664 1-Dimethylamino-4-methyl-pent-1-en-3-one

1-Dimethylamino-4-methyl-pent-1-en-3-one

Cat. No.: B12469664
M. Wt: 141.21 g/mol
InChI Key: KLNDLIOPBBBDGL-UHFFFAOYSA-N
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Description

1-Dimethylamino-4-methyl-pent-1-en-3-one is an organic compound with the molecular formula C8H15NO It is known for its unique structure, which includes a dimethylamino group and a methyl group attached to a pentenone backbone

Preparation Methods

The synthesis of 1-Dimethylamino-4-methyl-pent-1-en-3-one can be achieved through several routes. One common method involves the reaction of 4-methyl-2-pentanone with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The choice of solvents, catalysts, and reaction conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

1-Dimethylamino-4-methyl-pent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are often employed in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Dimethylamino-4-methyl-pent-1-en-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Dimethylamino-4-methyl-pent-1-en-3-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

1-Dimethylamino-4-methyl-pent-1-en-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(dimethylamino)-4-methylpent-1-en-3-one

InChI

InChI=1S/C8H15NO/c1-7(2)8(10)5-6-9(3)4/h5-7H,1-4H3

InChI Key

KLNDLIOPBBBDGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C=CN(C)C

Origin of Product

United States

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